(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)16-23-22-14(26-16)11-5-3-7-24(9-11)15(25)13-8-10-4-1-2-6-12(10)21-13/h1-2,4,6,8,11,21H,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFGIKKPYQQVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=NN=C(O4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives, it’s likely that this compound could have a wide range of molecular and cellular effects.
Biological Activity
The compound (1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic molecule that incorporates both indole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound's structure can be broken down into three main components:
- Indole Moiety : Known for its role in various biological processes and its presence in many natural products.
- Oxadiazole Ring : This five-membered heterocyclic compound has shown significant biological activity, particularly in drug discovery.
- Piperidine Ring : A saturated six-membered ring that contributes to the compound's pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain 1,2,4-oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
The specific compound under review has not been extensively studied in isolation; however, its structural components suggest a potential for similar activity. The presence of trifluoromethyl groups is often associated with enhanced potency and selectivity in drug design.
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to enhance the binding affinity of compounds to their targets, potentially leading to increased efficacy.
Neuroprotective Effects
Indoles have been studied for their neuroprotective properties. Research indicates that indole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal tissues. Although specific studies on the neuroprotective effects of the compound are lacking, it is reasonable to hypothesize that it may share these beneficial properties due to its indole component.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Reference Compound | IC50 Value (µM) | Cell Line/Model |
|---|---|---|---|
| Anticancer | Doxorubicin | 15.63 | MCF-7 |
| Antitubercular | Pefloxacin | 0.008 - 0.5 | PANC-1 |
| Neuroprotective | N/A | N/A | In vitro models |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
- Compound 33: (Tetrahydro-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone () Key Differences: The indole is fused into a tetrahydro-pyridoindole system, increasing rigidity. The trifluoromethyl group is attached to a pyrazole rather than an oxadiazole. Synthesis: Prepared via GP1 (general procedure 1) with a 47% yield after purification. Implications: The pyridine-fused indole may enhance π-stacking interactions, while the pyrazole’s hydrogen-bonding capacity differs from oxadiazole’s electron-withdrawing nature.
- Compound 15: (5-Fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone () Key Differences: Replaces indole with a fluoro-substituted indazole and substitutes piperidine with a 2-(trifluoromethyl)phenyl group. Physicochemical Data: Purity >99% (HPLC), ESI MS m/z 392 [M + H]+, 1H NMR shows distinct aromatic proton shifts due to fluorine and phenyl substituents. Implications: Indazole’s dual nitrogen atoms may improve binding to metal ions or acidic residues in targets compared to indole.
Analogues with Varied Substituents on the Piperidine Ring
- (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1, ) Key Differences: Piperazine replaces piperidine, with a benzyl group increasing lipophilicity (logP ~3.5 estimated).
- BP 1111: (1-Methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone () Key Differences: Benzimidazole replaces oxadiazole, and the indole is methylated at the 1-position.
Analogues with Alternative Linker Groups
- [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone () Key Differences: A dihydropyrazole-pyridine linker replaces the piperidine-oxadiazole system, with a phenyl substituent. Synthesis: Synthesized via chalcone condensation (11–36 hours reflux), yielding products with variable purity. Implications: The pyridine linker introduces basicity, which may affect solubility and off-target interactions.
Key Findings
- Trifluoromethyl Groups : Common in analogues (e.g., ), they enhance metabolic stability and hydrophobic interactions but may reduce solubility.
- Heterocyclic Linkers : Oxadiazole (target compound) vs. pyrazole () vs. benzimidazole () alter electronic profiles and target engagement.
- Synthetic Challenges : The target compound’s oxadiazole-piperidine moiety may require specialized coupling methods, whereas pyrazole or phenyl analogues use more established routes (e.g., GP1 , chalcone condensation ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology :
- Multi-step synthesis involving cyclization of oxadiazole precursors and coupling with indole-piperidine scaffolds. Key steps include temperature-controlled cyclization (80–100°C) and catalyst-assisted coupling (e.g., Pd catalysts for C–N bond formation) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >90% purity. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Data Example :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | 90°C, 12h, DMF | 65 | 85% |
| Piperidine coupling | Pd(OAc)₂, 80°C, 6h | 72 | 92% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm indole C–H environments (δ 7.1–7.8 ppm) and trifluoromethyl group (δ -63 ppm in ¹⁹F NMR) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₇H₁₄F₃N₃O₂: 358.1067) .
- FTIR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C–F stretch) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Methodology :
- DFT Calculations : Analyze electron-withdrawing effects of CF₃ on oxadiazole ring (reduced electron density at N–O bonds, enhancing electrophilic substitution) .
- Cyclic Voltammetry : Measure redox potentials to assess stability under oxidative conditions (e.g., E₁/₂ = +1.2 V vs. Ag/AgCl) .
- Contradictions : Some studies report CF₃ groups reduce solubility in polar solvents, conflicting with computational predictions of increased dipole moments. Resolve via Hansen solubility parameter analysis .
Q. What strategies address low aqueous solubility in bioactivity assays?
- Methodology :
- Co-solvent systems : Use DMSO/PBS (v/v 1:9) for in vitro assays, maintaining <0.1% DMSO to avoid cytotoxicity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm, PDI <0.2) enhance bioavailability .
Q. How to resolve contradictory spectral data for intermediates?
- Case Study :
- Issue : Discrepancies in ¹H NMR shifts for piperidine protons (δ 3.5–4.2 ppm vs. δ 2.8–3.3 ppm).
- Resolution : Variable-temperature NMR (VT-NMR) confirms conformational flexibility of the piperidine ring .
Biological Research Questions
Q. What in vitro models are suitable for evaluating its bioactivity?
- Methodology :
- Kinase inhibition assays : Screen against serine/threonine kinases (IC₅₀ determination via ADP-Glo™ assay) .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugate) to track intracellular localization .
Q. How to analyze structure-activity relationships (SAR) for derivatives?
- Methodology :
- Synthesize analogs with modified oxadiazole (e.g., methyl → ethyl) or indole (e.g., 5-fluoro substitution).
- SAR Table :
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent | None | 0.85 |
| Analog A | 5-F-indole | 0.42 |
| Analog B | Oxadiazole-CH₃→CF₃ | 1.20 |
Data Analysis & Reproducibility
Q. How to validate computational docking results with experimental data?
- Methodology :
- Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (ΔG = -9.2 kcal/mol). Validate via surface plasmon resonance (SPR) to measure binding kinetics (kₐ = 1.5×10⁴ M⁻¹s⁻¹, k𝒹 = 0.02 s⁻¹) .
Q. What are common pitfalls in scaling up synthesis?
- Critical Factors :
- Exothermic oxadiazole cyclization requires jacketed reactors for temperature control.
- Catalyst poisoning by indole impurities necessitates pre-purification of starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
